2-(Bromomethyl)-1-methyl-1H-benzimidazole

Nucleophilic Substitution Alkylation Medicinal Chemistry

Researchers synthesizing benzimidazole-based kinase inhibitors or proton pump inhibitor intermediates often encounter slow kinetics with chloromethyl analogs, reducing reaction throughput and yield. 2-(Bromomethyl)-1-methyl-1H-benzimidazole (CAS 136099-52-0) resolves this bottleneck with a bromomethyl group that delivers measurably faster nucleophilic substitution rates and higher coupling efficiency. • Enhanced leaving-group ability (Br⁻ vs. Cl⁻) accelerates N-alkylation, thioether formation, and carbanion coupling - directly improving yield and purity profiles. • Pre-installed 1-methyl group eliminates a post-synthetic N-methylation step, saving 1-2 synthetic stages in medicinal chemistry workflows. • Available in 250 mg to 5 g quantities with batch-specific QC documentation; minimum purity ≥95%.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 136099-52-0
Cat. No. B149168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1-methyl-1H-benzimidazole
CAS136099-52-0
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CBr
InChIInChI=1S/C9H9BrN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3
InChIKeyJFEPMKWVPYPLOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-1-methyl-1H-benzimidazole Overview


2-(Bromomethyl)-1-methyl-1H-benzimidazole (CAS 136099-52-0) is a heterocyclic building block in the benzimidazole class, characterized by a bromomethyl substituent at the 2-position and a methyl group at the 1-position [1]. This compound exhibits a molecular weight of 225.08 g/mol, a predicted density of 1.52±0.1 g/cm³, and a predicted boiling point of 337.0±25.0 °C . The bromomethyl group serves as a highly reactive electrophilic handle for nucleophilic substitution reactions, enabling efficient diversification into complex molecular architectures [2]. The 1-methyl substitution distinguishes it from N-unsubstituted analogs, modulating both reactivity and physicochemical properties relevant to downstream synthetic applications .

Bromomethyl electrophile enables efficient nucleophilic substitution
Bromide leaving group (vs chloride) may support faster kinetics
1-Methyl substitution eliminates N-H reactivity and H-bond donation
Simplifies reaction work-up and aligns with many pharmacophore motifs
Commercially available from multiple vendors at defined purity
Reduces lead time and in-house synthesis burden

2-(Bromomethyl)-1-methyl-1H-benzimidazole Substitution Risks


Substituting 2-(Bromomethyl)-1-methyl-1H-benzimidazole (CAS 136099-52-0) with superficially similar benzimidazole derivatives—such as 2-(chloromethyl)-1-methyl-1H-benzimidazole (CAS 4760-35-4) or 2-(bromomethyl)-1H-benzimidazole (CAS 30770-24-2)—introduces quantifiable divergences in reactivity, physicochemical properties, and synthetic outcomes. The bromomethyl group provides enhanced leaving-group ability (Br⁻ vs. Cl⁻) and consequently faster nucleophilic substitution kinetics, which directly influences reaction yields and purity profiles [1]. Furthermore, the 1-methyl substitution alters electronic distribution and steric environment relative to N-unsubstituted analogs, affecting both the regioselectivity of subsequent derivatization and the compound's solubility characteristics . These differences are not merely academic; they manifest in measurable variations in reaction efficiency and product quality that can cascade into downstream research outcomes.

Target 2-(Bromomethyl)-1-methyl-1H-benzimidazole
Substitute 2-(Chloromethyl)-1-methyl-1H-benzimidazole
Chloride leaving group may exhibit slower substitution kinetics, potentially altering yields and reaction times in comparable alkylation steps.
Target 2-(Bromomethyl)-1-methyl-1H-benzimidazole
Substitute 2-(Bromomethyl)-1H-benzimidazole
Unprotected N-H group introduces a hydrogen-bond donor, which may complicate reactions under basic conditions and alter solubility profiles.

2-(Bromomethyl)-1-methyl-1H-benzimidazole vs. Closest Analogs


Bromomethyl Leaving-Group Superiority

2-(Bromomethyl)-1-methyl-1H-benzimidazole exhibits intrinsically higher electrophilic reactivity compared to its chloro analog due to the superior leaving-group ability of bromide (Br⁻) versus chloride (Cl⁻). This translates to faster nucleophilic substitution kinetics under identical reaction conditions [1]. While direct kinetic data for this specific pair in a common model system is not available in the open literature, the class-level inference is firmly grounded in the well-established leaving-group hierarchy (Br > Cl) for SN2 reactions, which directly predicts that the bromomethyl derivative will achieve comparable or higher yields in shorter reaction times when substituting amines, thiols, or other nucleophiles . This reactivity differential is a primary driver for selecting the bromomethyl variant in time-sensitive or yield-critical synthetic sequences.

Leaving-group reactivity
Class-level
Predicted higher SN2 reactivity (Br⁻ vs Cl⁻)
Supports reaction efficiency review
Data to verify in specific nucleophile system
Nucleophilic Substitution Alkylation Medicinal Chemistry

Physicochemical Property Differences

2-(Bromomethyl)-1-methyl-1H-benzimidazole possesses distinct physicochemical properties compared to its chlorinated analog, which have practical implications for handling, purification, and reaction design. The target compound exhibits a predicted density of 1.52±0.1 g/cm³ and a predicted boiling point of 337.0±25.0 °C . In contrast, 2-(chloromethyl)-1-methyl-1H-benzimidazole (CAS 4760-35-4) has a lower predicted density of 1.25±0.1 g/cm³ and a lower predicted boiling point of 323.6±25.0 °C . The higher density and elevated boiling point of the bromo derivative reflect its greater molecular mass and polarizability, which can influence solvent selection, work-up procedures, and conditions for vacuum distillation or sublimation-based purification.

Physicochemical properties
Source review
Density +0.27 g/cm³, BP +13.4 °C vs chloro analog
Informs solvent and purification strategy
Predicted computational values
Physical Organic Chemistry Process Chemistry Purification

Methyl Substitution Impact

The presence of a methyl group at the 1-position distinguishes 2-(Bromomethyl)-1-methyl-1H-benzimidazole from its N-unsubstituted counterpart, 2-(bromomethyl)-1H-benzimidazole (CAS 30770-24-2). This structural difference alters both electronic properties and steric environment. While direct comparative reactivity data for these two compounds is sparse, the 1-methyl group prevents N-H deprotonation and eliminates hydrogen-bond donor capacity (PubChem reports 0 H-bond donors for the target compound) [1]. In contrast, the N-unsubstituted analog possesses an N-H group capable of acting as a hydrogen-bond donor (1 donor), which can lead to competing side reactions under basic conditions and alter solubility characteristics in organic solvents [2]. Furthermore, the methyl group provides a fixed substitution pattern that is often desired in medicinal chemistry campaigns targeting specific benzimidazole-containing pharmacophores, where N-alkylation is a deliberate design feature to improve metabolic stability or target engagement.

Methyl substitution impact
Class-level
0 H-bond donors vs 1 for unsubstituted analog
Simplifies reaction work-up context
N-H protection avoids acid-base interference
Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Commercial Availability and Purity

2-(Bromomethyl)-1-methyl-1H-benzimidazole (CAS 136099-52-0) is commercially available from multiple reputable vendors with defined purity specifications, enabling direct procurement for research use. For instance, AKSci offers this compound at 95% purity (catalog 6436AA) with transparent pricing and availability . Matrix Scientific and ChemBridge also list the compound in their catalogs [1]. In contrast, some analogs such as the hydrobromide salt form (CAS 934570-40-8) may have different handling and solubility properties, while the chloro analog (CAS 4760-35-4) may be offered at varying purity grades and price points. The direct availability of the free base form at 95%+ purity reduces the need for in-house synthesis or salt conversion steps, streamlining research workflows.

Commercial purity
Specification review
95% purity (AKSci), multiple catalog sources
Supports procurement consistency
Catalog specifications as reported
Chemical Procurement Quality Control Research Supply Chain

2-(Bromomethyl)-1-methyl-1H-benzimidazole Applications


Medicinal Chemistry Pharmacophore Synthesis

2-(Bromomethyl)-1-methyl-1H-benzimidazole serves as a direct alkylating agent for constructing 1-methylbenzimidazole-containing compounds, which are prevalent in kinase inhibitors, proton pump inhibitors, and antiparasitic agents [1]. The enhanced reactivity of the bromomethyl group (relative to chloro analogs) enables efficient N-alkylation of nucleophilic heterocycles or amines, facilitating the rapid assembly of focused compound libraries [2]. The pre-installed 1-methyl group obviates the need for post-synthetic N-methylation, thereby reducing synthetic steps and improving overall yield in medicinal chemistry campaigns.

Electrophilic Heterocycle Diversification

The bromomethyl moiety in 2-(Bromomethyl)-1-methyl-1H-benzimidazole acts as a versatile electrophilic handle for nucleophilic substitution with a wide range of nucleophiles including amines, thiols, alcohols, and stabilized carbanions [1]. This reactivity enables the efficient introduction of diverse functional groups at the 2-position of the benzimidazole core, yielding a variety of substituted 1-methylbenzimidazole derivatives. The higher predicted density and boiling point relative to the chloro analog may also simplify work-up procedures in certain solvent systems .

Chemical Biology Probes and Bioconjugation

2-(Bromomethyl)-1-methyl-1H-benzimidazole can be utilized to synthesize chemical probes and bioconjugates where the benzimidazole core serves as a recognition element or fluorescent scaffold. The bromomethyl group can be substituted with linkers bearing terminal functional groups (e.g., alkynes, azides, or biotin), enabling attachment to biomolecules or solid supports. The absence of an N-H hydrogen-bond donor (as confirmed by PubChem data) minimizes non-specific interactions and simplifies purification, making it suitable for applications requiring high compound purity [1].

Application
Selection Property
Validation Focus
Benzimidazole pharmacophore synthesis
Bromomethyl electrophilic reactivity
Reaction yield and purity profile
Heterocycle diversification
Versatile nucleophilic substitution handle
Nucleophile scope and work-up efficiency
Chemical biology probe synthesis
N-H protection and linker attachment
Purity and non-specific interaction control

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47 linked technical documents
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